4-Nitro-2-picoline N-oxide
Overview
Description
4-Nitro-2-picoline N-oxide, also known as 4-Nitro-2-methylpyridine N-oxide, is an organic compound with the molecular formula C6H6N2O3 and a molecular weight of 154.1234 g/mol . It is a derivative of picoline, a methyl-substituted pyridine, and is characterized by the presence of a nitro group at the fourth position and an N-oxide group at the second position of the pyridine ring .
Mechanism of Action
Target of Action
It’s known that nitroheterocyclic compounds, like 4-nitro-2-picoline n-oxide, are often used as radiosensitizers in cancer radiotherapy .
Mode of Action
It’s known that nitroheterocyclic compounds can interact with biological targets through a variety of mechanisms, often involving the transfer of a nitro group .
Biochemical Pathways
It’s known that nitroheterocyclic compounds can interfere with various biochemical pathways, often related to dna repair and cell proliferation .
Pharmacokinetics
It’s known that nitroheterocyclic compounds generally have good bioavailability due to their ability to cross cell membranes .
Result of Action
As a radiosensitizer, it’s likely that it enhances the effectiveness of radiation therapy by making cancer cells more susceptible to radiation damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it’s known that nitroheterocyclic compounds can be sensitive to light, heat, and pH . Therefore, these factors should be carefully controlled when using this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitro-2-picoline N-oxide can be synthesized through the oxidation of 4-nitro-2-picoline using various oxidizing agents. One common method involves the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol as the solvent . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of packed-bed microreactors with hydrogen peroxide as the oxidant is a preferred method due to its safety, efficiency, and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-picoline N-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in methanol with titanium silicalite (TS-1) as a catalyst.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further oxidized nitro derivatives.
Reduction: 4-Amino-2-picoline N-oxide.
Substitution: Various substituted picoline N-oxide derivatives.
Scientific Research Applications
4-Nitro-2-picoline N-oxide has several applications in scientific research:
Medicine: Its derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-nitropyridine N-oxide
- 4-Nitro-2-methylpyridine 1-oxide
- 2-Picoline, 4-nitro-, 1-oxide
Uniqueness
4-Nitro-2-picoline N-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an N-oxide group on the picoline ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-4-nitro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTIAVRPJGCXAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203168 | |
Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5470-66-6 | |
Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-2-picoline N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5470-66-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridine, 2-methyl-4-nitro-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-4-nitropyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Nitro-2-picoline N-oxide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HE74V4WGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common applications of 2-methyl-4-nitropyridine N-oxide in chemical synthesis?
A: 2-Methyl-4-nitropyridine N-oxide serves as a versatile building block in organic synthesis. Its reactivity stems from the presence of the nitro group and the N-oxide moiety, enabling diverse chemical transformations. For example, it can be readily converted into the corresponding 4-chloro derivative, 4-chloro-2-picoline N-oxide, through reaction with reagents like phosphorus oxychloride []. This chloro derivative then acts as a substrate for nucleophilic substitution reactions, allowing the introduction of various substituents at the 4-position of the pyridine ring [, ]. This versatility makes it valuable for synthesizing a range of substituted pyridine derivatives, including potential pharmaceuticals and agrochemicals.
Q2: What is the significance of the crystal structure of 2-methyl-4-nitropyridine N-oxide?
A: The crystal structure of 2-methyl-4-nitropyridine N-oxide provides valuable insights into its molecular geometry and intermolecular interactions. The molecule adopts a planar conformation, indicating conjugation between the pyridine ring, nitro group, and N-oxide oxygen []. The crystal packing reveals the presence of C–H⋯O hydrogen bonds between the ring hydrogens and the oxygen atoms of the N-oxide and nitro groups. These interactions contribute to the stability of the crystal lattice and influence the compound's physical properties [].
Q3: How can 2-methyl-4-nitropyridine N-oxide be used in the synthesis of fusaric acid analogs?
A: 2-Methyl-4-nitropyridine N-oxide serves as a precursor for synthesizing fusaric acid analogs []. Specifically, it can be transformed into 5-butyl-2-methyl-4-nitropyridine N-oxide, a key intermediate in the synthesis of various 4-substituted fusaric acid derivatives. These derivatives are of interest for investigating structure-activity relationships and exploring their potential as dopamine β-hydroxylase inhibitors [].
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